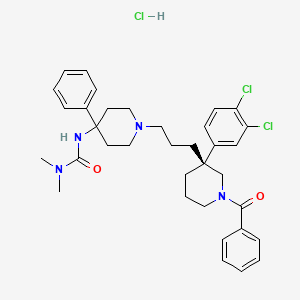

SSR 146977 hydrochloride

Descripción

Propiedades

IUPAC Name |

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPKKQPFHSNZBY-GXUZKUJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SSR 146977 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR 146977 hydrochloride is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Its mechanism of action is centered on the competitive blockade of this G protein-coupled receptor, thereby inhibiting the physiological effects of its endogenous ligand, neurokinin B (NKB). This targeted action modulates downstream signaling pathways, primarily the phospholipase C cascade, leading to a reduction in the formation of inositol phosphates and subsequent intracellular calcium mobilization. This guide provides a comprehensive overview of the biochemical and pharmacological properties of SSR 146977, detailing its binding affinity, functional antagonism, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Potent and Selective NK3 Receptor Antagonism

SSR 146977 exerts its pharmacological effects through competitive antagonism at the tachykinin NK3 receptor. In vitro studies have demonstrated its high affinity and selectivity for this receptor subtype.

Receptor Binding Affinity

Radioligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the case of SSR 146977, these assays have been performed using Chinese Hamster Ovary (CHO) cells expressing the human tachykinin NK3 receptor. The key finding from these studies is the potent inhibition of the binding of radioactive neurokinin B to the NK3 receptors by SSR 146977.[1]

Functional Antagonism

Beyond simple binding, SSR 146977 effectively blocks the functional downstream signaling initiated by NK3 receptor activation. This has been demonstrated through two primary types of in vitro functional assays:

-

Inhibition of Inositol Monophosphate Formation: Activation of the Gq protein-coupled NK3 receptor by an agonist, such as senktide, leads to the activation of phospholipase C and the subsequent production of inositol phosphates. SSR 146977 has been shown to potently inhibit senktide-induced inositol monophosphate formation.[1]

-

Inhibition of Intracellular Calcium Mobilization: A key consequence of inositol phosphate production is the release of calcium from intracellular stores. SSR 146977 effectively blocks the increase in intracellular calcium concentration induced by NK3 receptor agonists.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the potency and selectivity of this compound.

Table 1: In Vitro Binding Affinity of SSR 146977

| Parameter | Cell Line | Radioligand | Value (nM) | Reference |

| Ki | CHO cells expressing human NK3 receptor | Radioactive Neurokinin B | 0.26 | [1] |

Table 2: In Vitro Functional Antagonism of SSR 146977

| Assay | Cell Line | Agonist (Concentration) | Parameter | Value (nM) | Reference |

| Inositol Monophosphate Formation | CHO cells expressing human NK3 receptor | Senktide (10 nM) | IC50 | 7.8 - 13 | [1] |

| Intracellular Calcium Mobilization | CHO cells expressing human NK3 receptor | Senktide | IC50 | 10 | [1] |

Table 3: In Vitro Tissue-Based Assay

| Assay | Tissue | Agonist | Parameter | Value | Reference |

| Contraction Assay | Guinea pig ileum | [MePhe7]neurokinin B | pA2 | 9.07 | [1] |

Signaling Pathway of the Tachykinin NK3 Receptor and Intervention by SSR 146977

The tachykinin NK3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. The binding of the endogenous ligand, neurokinin B (NKB), or an agonist like senktide, initiates a conformational change in the receptor, leading to the activation of its associated G protein. This triggers a cascade of intracellular events, which are effectively blocked by SSR 146977.

Caption: NK3 Receptor Signaling Pathway and the Antagonistic Action of SSR 146977.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of SSR 146977 for the human NK3 receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3 receptor in appropriate growth medium.

-

Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled neurokinin B (e.g., [¹²⁵I]-NKB), and a range of concentrations of SSR 146977.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or beta counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the SSR 146977 concentration.

-

Determine the IC50 value (the concentration of SSR 146977 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Inositol Monophosphate Accumulation Assay

This protocol describes a method to measure the functional antagonism of SSR 146977 by quantifying its ability to inhibit agonist-induced inositol monophosphate (IP1) accumulation.

Methodology:

-

Cell Culture and Plating:

-

Plate CHO cells expressing the human NK3 receptor into 96-well plates and culture until they form a confluent monolayer.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., HBSS containing LiCl). The lithium chloride is crucial as it inhibits the degradation of IP1.

-

Pre-incubate the cells with varying concentrations of SSR 146977 for a defined period.

-

Stimulate the cells with a fixed concentration of an NK3 receptor agonist (e.g., 10 nM senktide).

-

Incubate for a further period to allow for the accumulation of IP1.

-

-

Detection and Analysis:

-

Lyse the cells and measure the accumulated IP1 using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar immunoassay format.

-

Plot the response (e.g., HTRF ratio) against the logarithm of the SSR 146977 concentration to generate a dose-response curve.

-

Determine the IC50 value, representing the concentration of SSR 146977 that causes 50% inhibition of the agonist-induced IP1 accumulation.

-

Intracellular Calcium Mobilization Assay

This protocol details the measurement of SSR 146977's ability to block agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture and Dye Loading:

-

Plate CHO cells expressing the human NK3 receptor into black-walled, clear-bottom 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The dye will be taken up by the cells and subsequently cleaved to its active, fluorescent form.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Add varying concentrations of SSR 146977 to the wells and incubate for a short period.

-

Inject a fixed concentration of an NK3 receptor agonist (e.g., senktide) into the wells while continuously monitoring the fluorescence signal.

-

-

Data Analysis:

-

The binding of calcium to the dye results in an increase in fluorescence intensity. Measure the peak fluorescence response following agonist addition.

-

Plot the peak fluorescence response against the logarithm of the SSR 146977 concentration.

-

Determine the IC50 value, which is the concentration of SSR 146977 that inhibits 50% of the agonist-induced calcium mobilization.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK3 receptor. Its mechanism of action, involving the competitive blockade of NKB binding and subsequent inhibition of the Gq/PLC/IP3/Ca²⁺ signaling pathway, has been robustly demonstrated through a series of in vitro binding and functional assays. The quantitative data from these studies provide a clear pharmacological profile of the compound, highlighting its potential for investigating the physiological and pathological roles of the NK3 receptor. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

SSR 146977 Hydrochloride: A Comprehensive Technical Guide to a Selective NK3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides an in-depth technical overview of its pharmacological properties, including binding affinity, functional activity, and in vivo efficacy. Detailed experimental methodologies for key assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering critical data and procedural insights into the characterization of this important pharmacological tool.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a myriad of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system and is implicated in the pathophysiology of various disorders, including schizophrenia, depression, and menopausal hot flashes.

This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of the NK3 receptor. Its high affinity and selectivity for the NK3 receptor make it a precise pharmacological probe for in vitro and in vivo studies. This technical guide consolidates the available quantitative data, experimental protocols, and mechanistic information on this compound to facilitate its effective use in a research and development setting.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

In Vitro Binding Affinity and Selectivity

This compound demonstrates high affinity for the human NK3 receptor with significant selectivity over other neurokinin receptors.

| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Human NK3 | Radioactive Neurokinin B | Chinese Hamster Ovary (CHO) | 0.26 | [1] |

| Human NK2 | Not Specified | Chinese Hamster Ovary (CHO) | 19.3 | |

| Human NK1 | Not Specified | Not Specified | >1000 | Inferred from selectivity statements |

In Vitro Functional Antagonism

This compound effectively antagonizes the downstream signaling pathways activated by NK3 receptor agonists, such as senktide.

| Assay | Agonist | Cell Line | IC50 (nM) | Reference |

| Inositol Monophosphate Formation | Senktide (10 nM) | CHO cells expressing human NK3 receptor | 7.8 - 13 | [1] |

| Intracellular Calcium Mobilization | Senktide | CHO cells expressing human NK3 receptor | 10 | [1] |

| [MePhe7]neurokinin B induced contractions | [MePhe7]neurokinin B | Guinea pig ileum | pA2 = 9.07 | [1] |

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the in vivo activity of this compound.

| Animal Model | Effect | Route of Administration | Effective Dose/ID50 | Reference |

| Gerbil | Inhibition of turning behavior | i.p. | 0.2 mg/kg | [1] |

| Gerbil | Inhibition of turning behavior | p.o. | 0.4 mg/kg | [1] |

| Gerbil | Prevention of decreased locomotor activity | i.p. | 10 and 30 mg/kg | [1] |

| Guinea pig | Antagonism of senktide-induced acetylcholine release in the hippocampus | i.p. | 0.3 and 1 mg/kg | [1] |

| Guinea pig | Antagonism of senktide-induced norepinephrine release in the prefrontal cortex | i.p. | 0.3 mg/kg | [1] |

| Guinea pig | Prevention of haloperidol-induced increase in spontaneously active dopamine A10 neurons | i.p. | 1 and 3 mg/kg | [1] |

| Guinea pig | Inhibition of citric acid-induced cough | i.p. | 0.03 - 1 mg/kg | [1] |

| Guinea pig | Inhibition of bronchial hyperresponsiveness to acetylcholine | i.p. | 0.1 - 1 mg/kg | [1] |

| Guinea pig | Inhibition of bronchial microvascular permeability hypersensitivity to histamine | i.p. | 0.1 - 1 mg/kg | [1] |

Signaling Pathways and Experimental Workflows

NK3 Receptor Signaling Pathway

The NK3 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like Neurokinin B or senktide, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). SSR 146977, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire downstream cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like SSR 146977 for the NK3 receptor.

Experimental Workflow: Inositol Monophosphate (IP) Accumulation Assay

This workflow illustrates the general procedure for a functional assay measuring the inhibition of agonist-induced IP1 accumulation by SSR 146977.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard laboratory practices and the limited information available in the cited literature. Specific parameters such as reagent concentrations, incubation times, and instrumentation may need to be optimized for individual laboratory settings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK3 receptor.

Materials:

-

CHO cells stably expressing the human NK3 receptor.

-

Cell culture medium and supplements.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Radioligand: [3H]-Neurokinin B or a suitable alternative.

-

This compound.

-

Non-specific binding control (e.g., a high concentration of a non-labeled NK3 agonist like senktide).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-hNK3R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Serial dilutions of this compound. For total binding wells, add assay buffer instead. For non-specific binding wells, add the non-specific binding control.

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of SSR 146977.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP) Accumulation Assay

Objective: To determine the functional antagonist potency (IC50) of this compound against agonist-induced IP accumulation.

Materials:

-

CHO cells stably expressing the human NK3 receptor.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS containing 20 mM HEPES).

-

Lithium chloride (LiCl) solution.

-

NK3 receptor agonist (e.g., senktide).

-

This compound.

-

Commercially available IP-One HTRF assay kit.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating:

-

Seed CHO-hNK3R cells into a 384-well white microplate and incubate overnight.

-

-

Assay:

-

Remove the culture medium and add assay buffer containing LiCl.

-

Add serial dilutions of this compound to the wells. For control wells, add assay buffer.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of the NK3 agonist (typically the EC80 concentration) to all wells except the negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

-

Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.

-

Incubate at room temperature for 1 hour, protected from light.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

-

Plot the HTRF ratio against the logarithm of the concentration of SSR 146977.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC50) of this compound against agonist-induced intracellular calcium mobilization.

Materials:

-

CHO cells stably expressing the human NK3 receptor.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS containing 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

NK3 receptor agonist (e.g., senktide).

-

This compound.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed CHO-hNK3R cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.

-

-

Dye Loading:

-

Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay:

-

Place the cell plate in the fluorescence plate reader.

-

Add serial dilutions of this compound to the wells and incubate for a short period.

-

Establish a baseline fluorescence reading.

-

Use the automated injector to add a fixed concentration of the NK3 agonist (typically the EC80 concentration).

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak fluorescence response against the logarithm of the concentration of SSR 146977.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective antagonist of the NK3 receptor, demonstrating robust activity in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers utilizing this compound to investigate the role of the NK3 receptor in health and disease. The detailed methodologies and structured data tables are intended to facilitate experimental design and data interpretation, ultimately advancing our understanding of NK3 receptor pharmacology and its therapeutic potential.

References

SSR 146977 Hydrochloride: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms. Current therapeutic strategies, while effective for some aspects of the illness, are often limited by incomplete efficacy and significant side effects. The tachykinin neurokinin-3 (NK3) receptor system has emerged as a promising novel target for the development of antipsychotics. SSR 146977 hydrochloride, also known as saredutant, is a potent and selective non-peptide antagonist of the NK3 receptor. This technical guide provides a comprehensive overview of SSR 146977, summarizing its biochemical and pharmacological properties, detailing key experimental protocols for its study, and illustrating its mechanism of action through signaling and workflow diagrams. The data presented herein support the continued investigation of SSR 146977 and other NK3 receptor antagonists as a potential new avenue for the treatment of schizophrenia.

Introduction

The neurokinin-3 (NK3) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, and its endogenous ligand, neurokinin B (NKB), are predominantly expressed in the central nervous system in areas crucial for the regulation of monoaminergic neurotransmission. Dysregulation of these pathways, particularly the dopaminergic system, is a cornerstone of the pathophysiology of schizophrenia. Antagonism of the NK3 receptor, therefore, presents a novel therapeutic strategy to modulate these systems and potentially treat the symptoms of schizophrenia with a different mechanism of action than currently available antipsychotics.

This compound is a highly potent and selective antagonist of the human NK3 receptor. Preclinical studies have demonstrated its ability to modulate dopaminergic neuron activity and show efficacy in animal models relevant to schizophrenia. This document serves as a technical resource for researchers, providing key data and methodologies to facilitate further investigation into the therapeutic potential of SSR 146977.

Mechanism of Action

SSR 146977 exerts its pharmacological effects through competitive antagonism of the NK3 receptor. The NK3 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, NKB, the receptor activates a downstream signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium stores. By blocking the binding of NKB, SSR 146977 inhibits this signaling pathway.

The therapeutic relevance of this mechanism in schizophrenia is linked to the modulatory role of the NK3 receptor on dopamine pathways. NK3 receptors are expressed on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra. Activation of these receptors has an excitatory effect on dopamine neurons, leading to increased dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. By antagonizing the NK3 receptor, SSR 146977 is hypothesized to reduce this excitatory drive, thereby normalizing dopamine neurotransmission and alleviating the positive symptoms of schizophrenia.

Signaling Pathway of NK3 Receptor Antagonism

Caption: NK3 Receptor Signaling Pathway and its Inhibition by SSR 146977.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of SSR 146977

| Parameter | Species/Cell Line | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human (CHO cells) | NK3 | 0.26 nM | |

| Human (CHO cells) | NK2 | 19.3 nM | ||

| Human (CHO cells) | NK1 | > 1000 nM | ||

| Functional Antagonism (IC50) | Human (CHO cells) | NK3 (Inositol Monophosphate Formation) | 7.8 - 13 nM | |

| Human (CHO cells) | NK3 (Intracellular Ca²⁺ Mobilization) | 10 nM | ||

| Functional Antagonism (pA2) | Guinea Pig (Ileum Contraction) | NK3 | 9.07 |

Table 2: In Vivo Activity of SSR 146977

| Animal Model | Species | Endpoint | Route of Administration | Effective Dose / ID50 | Reference |

| NK3 Agonist-Induced Turning Behavior | Gerbil | Inhibition of Turning | i.p. | ID50 = 0.2 mg/kg | |

| p.o. | ID50 = 0.4 mg/kg | ||||

| Haloperidol-Induced Increase in Active A10 Dopamine Neurons | Guinea Pig | Prevention of Increased Firing | i.p. | 1 and 3 mg/kg | |

| Senktide-Induced Acetylcholine Release | Guinea Pig (Hippocampus) | Antagonism | i.p. | 0.3 and 1 mg/kg | |

| Senktide-Induced Norepinephrine Release | Guinea Pig (Prefrontal Cortex) | Antagonism | i.p. | 0.3 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SSR 146977.

NK3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of SSR 146977 for the human NK3 receptor.

Materials:

-

CHO cells stably expressing the human NK3 receptor

-

[¹²⁵I]-[MePhe⁷]-NKB (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CHO-hNK3 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-[MePhe⁷]-NKB (typically at its Kd concentration), and varying concentrations of SSR 146977.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled NK3 agonist (e.g., NKB). Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki of SSR 146977.

Experimental Workflow: NK3 Receptor Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a fluorescent-based assay to measure the ability of SSR 146977 to inhibit NK3 receptor-mediated increases in intracellular calcium.

Materials:

-

CHO cells stably expressing the human NK3 receptor

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

NK3 receptor agonist (e.g., senktide)

-

This compound

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Plate CHO-hNK3 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of SSR 146977 in assay buffer.

-

Assay Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

-

Antagonist Addition: Add the prepared SSR 146977 dilutions to the wells and incubate for a short period (e.g., 15 minutes).

-

Agonist Stimulation: Inject a fixed concentration of the NK3 agonist (e.g., senktide, at its EC₈₀ concentration) into the wells and continue recording the fluorescence signal.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist response by SSR 146977 at each concentration and determine the IC50 value.

In Vivo Electrophysiology in an Animal Model

This protocol describes the in vivo electrophysiological recording of dopamine A10 neurons in the VTA of anesthetized guinea pigs to assess the effect of SSR 146977 on haloperidol-induced changes in neuronal activity.

Materials:

-

Male guinea pigs

-

Anesthetic (e.g., chloral hydrate)

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

Haloperidol

-

This compound

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and place it in a stereotaxic frame. Expose the skull and drill a small hole over the VTA.

-

Electrode Placement: Slowly lower a recording microelectrode into the VTA to identify spontaneously active dopamine A10 neurons based on their characteristic firing patterns.

-

Baseline Recording: Record the baseline firing rate of an identified dopamine neuron for a stable period.

-

Drug Administration: Administer SSR 146977 (e.g., 1 or 3 mg/kg, i.p.). After a suitable pretreatment time, administer haloperidol (e.g., 0.5 mg/kg, i.p.).

-

Post-Drug Recording: Continue to record the firing rate of the same neuron to observe the effect of haloperidol in the presence of SSR 146977.

-

Data Analysis: Compare the change in firing rate after haloperidol administration in animals pretreated with vehicle versus those pretreated with SSR 146977.

Experimental Workflow: In Vivo Electrophysiology

Caption: Workflow for In Vivo Electrophysiological Recording.

Conclusion

This compound is a potent and selective NK3 receptor antagonist with a compelling preclinical profile for the potential treatment of schizophrenia. Its mechanism of action, centered on the modulation of dopamine neurotransmission through the blockade of the Gq-coupled NK3 receptor signaling pathway, offers a novel approach compared to existing antipsychotics. The quantitative data from in vitro and in vivo studies demonstrate its high affinity and functional antagonism at the NK3 receptor, as well as its ability to impact dopamine-related neuronal activity and behaviors in animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation of SSR 146977 and other NK3 receptor antagonists. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds for patients with schizophrenia.

The Role of Tachykinin Receptor Antagonism in Airway Inflammation: A Technical Guide Focusing on SSR 146977 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, driven by the release of tachykinin neuropeptides from sensory nerves, is a critical contributor to the pathophysiology of inflammatory airway diseases such as asthma. This guide provides an in-depth analysis of the tachykinin system as a therapeutic target. While the primary focus of airway inflammation research has been on the Substance P (SP)/Neurokinin-1 (NK1) receptor axis, this document also elucidates the specific pharmacological profile of SSR 146977 hydrochloride , a potent and selective Neurokinin-3 (NK3) receptor antagonist. We will detail the established roles of different neurokinin receptors, provide standardized experimental protocols for inducing airway inflammation in preclinical models, and present the available quantitative data for relevant antagonists to guide future research and development.

The Tachykinin System in Airway Pathophysiology

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3, with preferential affinities (SP for NK1, NKA for NK2, and NKB for NK3).[1] In the respiratory tract, sensory nerve activation by allergens, irritants, or inflammatory stimuli triggers the release of SP and NKA, leading to a cascade of events known as neurogenic inflammation.[1]

Key features of neurogenic inflammation in the airways include:

-

Bronchoconstriction: Contraction of airway smooth muscle.

-

Vasodilation and Plasma Extravasation: Increased blood flow and leakage of plasma into the airway tissue, causing edema.

-

Mucus Hypersecretion: Increased mucus production from submucosal glands.

-

Inflammatory Cell Recruitment: Chemotaxis of immune cells, particularly eosinophils and neutrophils.

While all three tachykinin receptors are present in the lungs, the SP/NK1 receptor pathway is the most extensively implicated in mediating the classic inflammatory and permeability responses associated with asthma .[2][3][4]

Signaling Pathways in Neurogenic Inflammation

The Dominant NK1 Receptor Pathway

Activation of the NK1 receptor by Substance P is a central event in airway inflammation. This interaction primarily couples to Gαq proteins, initiating a well-defined signaling cascade.[5] This pathway leads to the activation of transcription factors like NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.[2][5][6]

Caption: NK1 Receptor Signaling Cascade.

The NK3 Receptor Pathway

This compound targets the NK3 receptor, which is preferentially activated by NKB. The NK3 receptor also couples to Gαq, activating the PLC-IP3/DAG pathway.[7][8] However, its role in the airways is primarily thought to be neuromodulatory, regulating parasympathetic ganglia and central vagal afferent pathways, rather than directly driving peripheral inflammation.[9] High concentrations of its agonist, senktide, can also influence cAMP formation and chromatin structure, suggesting complex, dose-dependent signaling.[7]

Caption: NK3 Receptor Signaling & Neuromodulation.

Experimental Protocols for Airway Inflammation Models

To study the effects of therapeutic agents on airway inflammation, robust and reproducible animal models are essential. The ovalbumin (OVA)-induced allergic asthma model is a gold standard for mimicking Th2-dominant, eosinophilic inflammation.[10]

Protocol: OVA-Induced Allergic Airway Inflammation in Mice

This protocol is designed to induce a strong allergic inflammatory response characterized by airway hyperresponsiveness (AHR), eosinophil infiltration, and mucus production.[10][11][12]

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Anesthetics (e.g., Ketamine/Xylazine mixture)

-

Nebulizer/Aerosol delivery system

Procedure:

-

Sensitization Phase:

-

Challenge Phase:

-

Endpoint Analysis:

-

24-48 hours after the final challenge: Perform endpoint analyses.

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of a bronchoconstrictor (e.g., methacholine) using techniques like whole-body plethysmography or a flexiVent system.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (quantifying eosinophils, neutrophils, lymphocytes, and macrophages).

-

Histology: Perfuse and fix lung tissue for histological staining (e.g., H&E for inflammation, PAS for mucus) to assess peribronchial and perivascular inflammation and goblet cell hyperplasia.

-

Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates via ELISA or other immunoassays.

-

Caption: Experimental Workflow: OVA-Induced Asthma Model.

Protocol: Lipopolysaccharide (LPS)-Induced Airway Inflammation

This model is used to study neutrophil-dominant airway inflammation, which is relevant to certain phenotypes of severe asthma and COPD.

Procedure:

-

Induction: Administer a single dose of Lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli or K. pneumoniae) via intranasal or intratracheal instillation.[14][15][16] A typical dose is 10-50 µg in 50 µL of sterile saline.[16]

-

Endpoint Analysis: Assess endpoints at time points ranging from 4 hours to 3 days post-instillation.[14]

-

Primary Endpoint: Neutrophil count in BAL fluid.

-

Secondary Endpoints: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BAL fluid and lung tissue.

-

Quantitative Pharmacology of SSR 146977 and Comparators

This compound: An NK3 Receptor Antagonist

SSR 146977 is a highly potent and selective nonpeptide antagonist of the NK3 receptor.[17] Its primary mechanism is the competitive blockade of NKB binding to the NK3 receptor.[18][19]

Table 1: In Vitro Pharmacological Profile of SSR 146977

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| Ki (Binding Affinity) | Human NK3 (CHO cells) | 0.26 nM | [17][18] |

| Ki (Binding Affinity) | Human NK2 (CHO cells) | 19.3 nM | |

| IC₅₀ (Ca²⁺ Mobilization) | Human NK3 (CHO cells) | 10 nM | [17] |

| IC₅₀ (IP Formation) | Human NK3 (CHO cells) | 7.8 - 13 nM | [17] |

| pA₂ (Functional Antagonism) | Guinea Pig Ileum | 9.07 |[17] |

This table demonstrates high affinity and functional antagonism at the NK3 receptor with selectivity over the NK2 receptor.

In Vivo Effects of SSR 146977 in Respiratory Models

Studies in guinea pigs have demonstrated that SSR 146977 modulates airway function, particularly hyperresponsiveness and cough, which are key symptoms of respiratory diseases.[17]

Table 2: In Vivo Respiratory Effects of SSR 146977 in Guinea Pigs

| Model | Endpoint | Route | Effective Dose Range | Reference |

|---|---|---|---|---|

| Acetylcholine-Induced Bronchial Hyperresponsiveness | Inhibition | i.p. | 0.1 - 1 mg/kg | [17] |

| Histamine-Induced Microvascular Permeability | Inhibition | i.p. | 0.1 - 1 mg/kg | [17] |

| Citric Acid-Induced Cough | Inhibition | i.p. | 0.03 - 1 mg/kg |[17] |

Note: The available literature does not contain data on the effect of SSR 146977 in allergen- or LPS-induced models of airway inflammation focused on cellular infiltration (eosinophilia or neutrophilia). Its documented effects are on airway reactivity and permeability.[17]

Contrasting Role: NK1 Receptor Antagonism in Airway Inflammation

To highlight the distinct roles of neurokinin receptors, it is valuable to examine data from NK1 receptor antagonists in similar models. SR 140333 is a selective NK1 antagonist that has been studied in allergen-induced airway inflammation in guinea pigs.[20][21]

Table 3: Effects of NK1 Antagonist (SR 140333) on Allergen-Induced Airway Inflammation

| Model | Endpoint | Effect of SR 140333 | Reference |

|---|---|---|---|

| Allergen-Induced AHR (Guinea Pig) | Histamine Reactivity | Significant Reduction | [21] |

| Allergen-Induced Cell Infiltration (BALF) | Eosinophils | Significant Inhibition | [20][21] |

| Allergen-Induced Cell Infiltration (BALF) | Neutrophils | Significant Inhibition | [20][21] |

| Allergen-Induced Cell Infiltration (BALF) | Lymphocytes | Significant Inhibition | [20][21] |

| Allergen-Induced Late Asthmatic Reaction (LAR) | Airway Obstruction | No Significant Effect |[20][21] |

This data underscores that direct blockade of the NK1 receptor significantly impacts the infiltration of key inflammatory cells into the airways, an effect not documented for the NK3 antagonist SSR 146977.

Conclusion and Future Directions

This compound is a potent and selective NK3 receptor antagonist with clear preclinical efficacy in models of airway hyperresponsiveness and cough.[17] Its mechanism is centered on the neuromodulatory roles of the NK3 receptor in the central and peripheral nervous systems.[9]

For drug development professionals targeting airway inflammation —specifically the cellular infiltration, edema, and mucus production characteristic of asthma—the scientific evidence points more strongly toward the Substance P/NK1 receptor axis as the primary target within the tachykinin system.[20][21][22] The data clearly show that NK1 antagonists can inhibit the recruitment of eosinophils and neutrophils to the airways following an allergen challenge.[20][21]

Future research should aim to:

-

Clarify the potential for synergistic effects when combining NK1 and NK3 antagonists to address both the inflammatory and hyperreactive components of asthma.

-

Investigate the efficacy of SSR 146977 in neutrophilic or mixed-granulocytic models of airway inflammation, where neuromodulatory effects could play a more prominent role.

-

Explore the therapeutic potential of NK3 antagonism for the treatment of chronic cough, a debilitating condition where SSR 146977 has shown promising preclinical activity.[17]

By understanding the distinct roles of the NK1 and NK3 receptors, researchers can more effectively design therapeutic strategies to combat the complex pathology of inflammatory airway diseases.

References

- 1. Tachykinin receptors antagonism for asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P promotes the progression of bronchial asthma through activating the PI3K/AKT/NF-κB pathway mediated cellular inflammation and pyroptotic cell death in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulated expression of substance P and NK1R in blood monocytes and B cells of patients with allergic rhinitis and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P and its receptor neurokinin 1 expression in asthmatic airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substance P promotes the progression of bronchial asthma through activating the PI3K/AKT/NF-κB pathway mediated cellular inflammation and pyroptotic cell death in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurokinin3 receptor regulation of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 13. researchgate.net [researchgate.net]

- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 20. Role of tachykinin NK1 and NK2 receptors in allergen-induced early and late asthmatic reactions, airway hyperresponsiveness, and airway inflammation in conscious, unrestrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atsjournals.org [atsjournals.org]

- 22. Substance P antagonist improves both obesity and asthma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

SSR 146977 Hydrochloride: A Comprehensive Technical Guide on Receptor Binding and Functional Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional inhibitory profile of SSR 146977 hydrochloride, a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor. The data presented herein is crucial for researchers investigating the role of the NK3 receptor in various physiological and pathological processes.

Core Quantitative Data

The binding affinity and functional potency of this compound have been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Cell Line | Radioligand | Ki (nM) |

| Human NK3 | Chinese Hamster Ovary (CHO) | Radioactive Neurokinin B | 0.26[1][2][3][4][5] |

| Human NK2 | Chinese Hamster Ovary (CHO) | Not Specified | 19.3[6] |

Table 2: Functional Inhibitory Activity of this compound

| Assay | Cell Line | Agonist | IC50 (nM) |

| Inositol Monophosphate Formation | CHO cells expressing human NK3 receptor | Senktide | 7.8 - 13[2][3] |

| Intracellular Calcium Mobilization | CHO cells expressing human NK3 receptor | Senktide | 10[2][3][6] |

Signaling Pathway

This compound exerts its antagonistic effects by blocking the canonical Gq-coupled protein signaling pathway initiated by the binding of the endogenous ligand, neurokinin B, to the NK3 receptor. This inhibition prevents the downstream generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.

NK3 Receptor Signaling Pathway and Point of Inhibition by SSR 146977.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the NK3 receptor.

References

- 1. IP accumulation assay [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Inositol phosphate accumulation assay [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Cellular Impact of SSR146977 Hydrochloride: An In-depth Technical Guide to Affected Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] This technical guide provides a comprehensive overview of the cellular signaling pathways affected by the binding of SSR146977 to the NK3 receptor. By competitively inhibiting the binding of the endogenous ligand, neurokinin B (NKB), SSR146977 effectively attenuates the downstream signaling cascades initiated by this G-protein coupled receptor. This guide will delve into the primary signaling pathway involving Gq/11 protein, phospholipase C, and intracellular calcium mobilization, and explore the potential downstream modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in pharmacology and drug development.

Introduction to SSR146977 Hydrochloride

SSR146977 is a highly selective antagonist for the tachykinin NK3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] The endogenous ligand for the NK3 receptor is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, including the regulation of reproductive function and potential roles in the pathophysiology of sex-hormone-dependent disorders. Due to its ability to modulate these pathways, SSR146977 and other NK3 receptor antagonists are being investigated for their therapeutic potential in conditions such as menopausal vasomotor symptoms and polycystic ovary syndrome.

Quantitative Data on SSR146977 Hydrochloride Activity

The potency and selectivity of SSR146977 hydrochloride have been characterized through various in vitro assays. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Ki (human NK3) | 0.26 nM | CHO cells expressing human NK3 receptor | Demonstrates high-affinity binding to the human NK3 receptor. | [1] |

| Ki (human NK2) | 19.3 nM | CHO cells expressing human NK2 receptor | Indicates selectivity for NK3 over the NK2 receptor. | [1] |

| IC50 (Inositol Monophosphate Formation) | 7.8 - 13 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced inositol monophosphate formation. | [1] |

| IC50 (Intracellular Calcium Mobilization) | 10 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced intracellular calcium mobilization. | [1] |

| pA2 (Guinea Pig Ileum Contraction) | 9.07 | Guinea pig ileum | Antagonism of [MePhe7]neurokinin B induced contractions. | [1] |

Core Signaling Pathway Affected by SSR146977

The primary mechanism of action of SSR146977 is the blockade of the NK3 receptor, which is coupled to the Gq/11 family of G-proteins. Activation of the NK3 receptor by NKB initiates a well-defined signaling cascade. By preventing this activation, SSR146977 inhibits these downstream events.

References

Investigating the Pharmacology of Novel NK3 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-3 (NK3) receptor, a member of the tachykinin family of G-protein coupled receptors (GPCRs), has emerged as a significant therapeutic target for a range of clinical indications. Primarily activated by its endogenous ligand, neurokinin B (NKB), the NK3 receptor plays a crucial role in regulating the secretion of gonadotropin-releasing hormone (GnRH).[1] This has led to the development of novel NK3 receptor antagonists for sex-hormone-dependent disorders.[1] Furthermore, the involvement of the NKB/NK3R signaling pathway in the central nervous system has made it a target for neuropsychiatric conditions such as schizophrenia.[2][3] More recently, the critical role of this pathway in the thermoregulatory center of the hypothalamus has been identified, leading to the successful development and approval of NK3 receptor antagonists for the treatment of vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[4][5]

This technical guide provides an in-depth overview of the pharmacology of novel NK3 receptor antagonists, focusing on their mechanism of action, binding affinities, and functional potencies. It also details key experimental protocols for their characterization and presents a summary of their in vivo efficacy.

Mechanism of Action: The NK3 Receptor Signaling Pathway

The NK3 receptor is a Gq-protein coupled receptor.[3] Upon binding of its endogenous ligand, NKB, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration, along with the action of DAG, activates various downstream signaling cascades, ultimately leading to a physiological response. NK3 receptor antagonists competitively block the binding of NKB to the receptor, thereby inhibiting this signaling cascade.

Pharmacology of Novel NK3 Receptor Antagonists

A number of novel, non-peptide NK3 receptor antagonists have been developed and investigated for various therapeutic indications. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) for several key compounds.

| Compound | Target | Assay Type | Species | Ki (nM) | Reference(s) |

| Osanetant (SR142801) | NK3 Receptor | Radioligand Binding ([¹²⁵I]iodohistidyl-[MePhe⁷]-NKB) | Human | 0.21 | [6] |

| NK3 Receptor | Radioligand Binding ([³H]osanetant) | Guinea Pig | 0.6 | [7] | |

| Talnetant (SB223412) | NK3 Receptor | Radioligand Binding | Human | ~0.8 (derived from Kb) | [2] |

| Pavinetant (MLE4901/AZD2624) | NK3 Receptor | Not Specified | Not Specified | Not Specified | [8] |

| Fezolinetant (ESN364) | NK3 Receptor | Not Specified | Not Specified | Not Specified | [4][9] |

| Elinzanetant (BAY3427080/NT-814) | NK1/NK3 Receptor | Not Specified | Not Specified | Not Specified | [10] |

Table 1: In Vitro Binding Affinities (Ki) of Novel NK3 Receptor Antagonists.

| Compound | Functional Assay | Cell Line | IC50 (nM) | Reference(s) |

| Osanetant (SR142801) | [MePhe⁷]-NKB-stimulated Inositol Monophosphate Formation | CHO (human NK3R) | 14.3 | [6] |

| Senktide-stimulated Inositol Monophosphate Formation | CHO (human NK3R) | 4.8 | [6] | |

| [MePhe⁷]-NKB-stimulated [³H]Arachidonic Acid Release | CHO (human NK3R) | 16.1 | [6] | |

| Senktide-stimulated [³H]Arachidonic Acid Release | CHO (human NK3R) | 8.0 | [6] | |

| [MePhe⁷]-NKB-stimulated cAMP Accumulation | CHO (human NK3R) | 4.0 | [6] | |

| Talnetant (SB223412) | Ca²⁺ Mobilization (vs. [MePhe⁷]NKB) | Not Specified | Not Specified | [2] |

| Pavinetant (MLE4901/AZD2624) | Displacement of [¹²⁵I]His3-MePhe⁷)-NKB | CHO (human NK3R) | 1.6 | [8] |

| SJX-653 | Luteinizing Hormone (LH) Reduction (in vivo) | Healthy Men | 33 ng/mL (plasma) | [1] |

Table 2: In Vitro and In Vivo Functional Potencies (IC50) of Novel NK3 Receptor Antagonists.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well:

-

A fixed concentration of radiolabeled NK3 receptor ligand (e.g., [¹²⁵I]iodohistidyl-[MePhe⁷]-NKB).

-

Varying concentrations of the unlabeled test antagonist.

-

The prepared cell membrane suspension.

-

-

For determining total binding, omit the test antagonist.

-

For determining non-specific binding, add a high concentration of an unlabeled NK3 receptor agonist (e.g., NKB).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay

This functional assay measures the ability of an NK3 receptor antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Methodology:

-

Cell Preparation:

-

Plate CHO cells stably expressing the human NK3 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate to allow for dye uptake and de-esterification.

-

-

Assay Procedure:

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of the test NK3 receptor antagonist to the wells and incubate for a specified period.

-

Add a fixed concentration of an NK3 receptor agonist (e.g., senktide or [MePhe⁷]-NKB) to stimulate the receptor.

-

Immediately measure the change in fluorescence intensity in real-time.

-

-

Data Analysis:

-

Calculate the agonist-induced calcium response for each well.

-

Determine the percentage inhibition of the agonist response by the test antagonist at each concentration.

-

Plot the percentage inhibition against the logarithm of the antagonist concentration.

-

Determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Efficacy

Preclinical and clinical studies have demonstrated the in vivo efficacy of novel NK3 receptor antagonists in various models and patient populations.

-

Fezolinetant: In ovariectomized rats, a model for menopause, repeated oral administration of fezolinetant (1–10 mg/kg) dose-dependently reduced plasma LH levels and attenuated increases in skin temperature, an index of hot flash-like symptoms.[4] In clinical trials, fezolinetant significantly reduced the frequency and severity of moderate to severe VMS in menopausal women.[5][11]

-

Elinzanetant: As a dual NK1/NK3 receptor antagonist, elinzanetant has shown efficacy in reducing the frequency and severity of VMS in Phase III clinical trials.[10]

-

SJX-653: In healthy men, single oral doses of SJX-653 resulted in a dose-dependent and reversible reduction of LH and testosterone levels, demonstrating its potent centrally-acting NK3 receptor antagonism.[1]

-

Osanetant and Talnetant: These earlier-generation NK3 receptor antagonists showed promise in preclinical models for gastrointestinal motility disorders and pain, though their clinical development for these indications has been limited.[12]

Conclusion

Novel NK3 receptor antagonists represent a promising class of therapeutics with diverse potential applications, from treating menopausal symptoms to neuropsychiatric disorders. Their mechanism of action, centered on the blockade of the Gq-coupled NK3 receptor signaling pathway, has been well-characterized. The in-depth pharmacological investigation of these compounds, utilizing robust in vitro and in vivo assays as detailed in this guide, is crucial for the continued development and optimization of this important drug class. The data presented herein for compounds such as fezolinetant, elinzanetant, and others highlight the significant progress made in this field and underscore the therapeutic potential of targeting the NK3 receptor.

References

- 1. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 6. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [<sup>3</sup>H]osanetant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Portico [access.portico.org]

- 10. Elinzanetant (LYNKUET)|NK-1/NK-3 Receptor Antagonist [benchchem.com]

- 11. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]

SSR 146977 Hydrochloride: A Technical Guide to its Inhibitory Effect on Inositol Monophosphate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of SSR 146977 hydrochloride on inositol monophosphate (IP1) formation. SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] Its inhibitory action on the NK3 receptor signaling pathway, specifically the Gq-protein coupled cascade leading to inositol phosphate production, is a key aspect of its pharmacological profile. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of agonist-induced inositol monophosphate formation in Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | Value | Cell Line | Agonist (Concentration) | Reference |

| IC₅₀ | 7.8 - 13 nM | CHO cells expressing human NK3 receptor | Senktide (10 nM) | [1] |

| Kᵢ | 0.26 nM | CHO cells expressing human NK3 receptor | [¹²⁵I]Neurokinin B | [1] |

Table 1: In Vitro Potency of this compound

Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist such as neurokinin B or the selective peptide agonist senktide, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. IP₃ is subsequently metabolized by a series of phosphatases to inositol monophosphate (IP1). SSR 146977, as an antagonist, blocks the initial activation of the NK3 receptor by the agonist, thereby preventing the entire downstream signaling cascade and the resultant formation of inositol monophosphate.

Experimental Protocols

The following section outlines the detailed methodology for a typical inositol monophosphate formation assay used to characterize the inhibitory effect of this compound. This protocol is based on the principles of radiochemical detection of inositol phosphates.

Cell Culture and Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human neurokinin-3 (NK3) receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: For the assay, cells are seeded into 24-well plates at a density that allows them to reach near confluency on the day of the experiment.

Radiolabeling of Cellular Inositol Lipids

-

Labeling Medium: Inositol-free DMEM.

-

Radiolabel: [³H]myo-inositol.

-

Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with inositol-free DMEM.

-

Add 0.5 mL of inositol-free DMEM containing [³H]myo-inositol (e.g., 1 µCi/mL) to each well.

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Inositol Monophosphate Accumulation Assay

-

Assay Buffer: Krebs-HEPES buffer (or similar physiological salt solution) containing 10 mM lithium chloride (LiCl). LiCl is a crucial component as it inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

Procedure:

-

Washing: After the radiolabeling period, aspirate the labeling medium and wash the cells twice with assay buffer without LiCl.

-

Pre-incubation with Antagonist: Add 450 µL of assay buffer containing 10 mM LiCl and varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation with Agonist: Add 50 µL of the NK3 receptor agonist, senktide, to achieve a final concentration of 10 nM.

-

Incubation: Incubate the plates for an additional 30-60 minutes at 37°C.

-

Termination of Reaction: Aspirate the assay buffer and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) to each well to lyse the cells and precipitate macromolecules. Incubate on ice for at least 30 minutes.

-

Separation and Quantification of Inositol Monophosphate

-

Principle: Anion exchange chromatography is used to separate the negatively charged inositol phosphates.

-

Procedure:

-

Extraction: Collect the TCA lysates from each well.

-

Neutralization and Washing: Neutralize the samples with a suitable buffer and wash with a solvent (e.g., diethyl ether) to remove the TCA.

-

Chromatography:

-

Prepare anion exchange columns (e.g., Dowex AG1-X8).

-

Load the aqueous phase of the samples onto the columns.

-

Wash the columns with water to remove free [³H]myo-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification:

-

Collect the eluate in scintillation vials.

-

Add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis

-

The amount of [³H]inositol monophosphate accumulation is expressed as a percentage of the response to the agonist (senktide) alone (100%) after subtracting the basal (unstimulated) levels.

-

The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation, is determined by non-linear regression analysis of the concentration-response curve.

References

Technical Guide: Inhibition of Calcium Mobilization by SSR 146977 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] A key downstream effect of NK3 receptor activation is the mobilization of intracellular calcium. This technical guide provides an in-depth overview of the mechanism by which SSR 146977 inhibits this process, including quantitative data, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

SSR 146977 is a highly selective antagonist for the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[2] The endogenous ligand for the NK3 receptor is neurokinin B (NKB).[1] The activation of the NK3 receptor is implicated in a variety of physiological processes, and its modulation is a target for therapeutic intervention in conditions such as menopausal hot flushes.[3][4] SSR 146977 exerts its effects by competitively binding to the NK3 receptor, thereby preventing the binding of agonists like NKB and the selective peptide agonist senktide, and inhibiting the subsequent intracellular signaling cascade.[2][5]

Quantitative Data on the Inhibition of Calcium Mobilization

The inhibitory potency of SSR 146977 on NK3 receptor-mediated signaling has been quantified through various in vitro assays. The data clearly demonstrates its efficacy in blocking the mobilization of intracellular calcium induced by the NK3 receptor agonist, senktide.

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 | 10 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced intracellular calcium mobilization. | [1][2] |

| Ki | 0.26 nM | CHO cells expressing human NK3 receptor | Inhibition of radioactive neurokinin B binding. | [1][2][5] |

| IC50 | 7.8-13 nM | CHO cells expressing human NK3 receptor | Inhibition of senktide-induced inositol monophosphate formation. | [2] |

NK3 Receptor Signaling Pathway and Mechanism of Inhibition

The NK3 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. The binding of an agonist, such as senktide, initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). SSR 146977, as a competitive antagonist, blocks the initial step of this pathway.

Signaling Pathway Steps:

-

Agonist Binding: The agonist (e.g., senktide) binds to the NK3 receptor.

-

G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Receptor Activation: The water-soluble IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).

-

Calcium Release: The binding of IP3 to its receptors triggers the opening of the channels, resulting in the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

SSR 146977 inhibits this entire cascade by preventing the initial agonist binding to the NK3 receptor.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This section details a typical fluorescence-based in vitro assay to measure the inhibitory effect of SSR 146977 on senktide-induced calcium mobilization in CHO cells stably expressing the human NK3 receptor.

4.1. Materials and Reagents

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

-

Cell Culture Medium: Ham's F-12K medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plates: 96-well or 384-well black, clear-bottom microplates.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Fluorescent Calcium Indicator: Fluo-4 AM or similar calcium-sensitive dye.

-

Agonist: Senktide.

-

Antagonist: this compound.

-

Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Cell Culture and Seeding:

-

Culture CHO-hNK3 cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

The day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 50,000 cells per well.

-

Incubate the plates overnight.

-

-